1-Hexanamine, hydrobromide
CAS No.: 7334-95-4
Cat. No.: VC3797247
Molecular Formula: C6H16BrN
Molecular Weight: 182.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7334-95-4 |
---|---|
Molecular Formula | C6H16BrN |
Molecular Weight | 182.1 g/mol |
IUPAC Name | hexan-1-amine;hydrobromide |
Standard InChI | InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H |
Standard InChI Key | ZLSVALLKHLKICA-UHFFFAOYSA-N |
SMILES | CCCCCCN.Br |
Canonical SMILES | CCCCCCN.Br |
Introduction
Chemical Properties and Structural Characteristics
1-Hexanamine hydrobromide belongs to the class of primary amine salts, characterized by a straight-chain hexyl group bonded to an ammonium moiety stabilized by a bromide counterion. Its crystalline structure and hygroscopic nature necessitate careful handling under anhydrous conditions. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 182.10 g/mol | PubChem |
Melting Point | 155°C (disputed range: 189–192°C) | EPA DSSTox |
Solubility | Freely soluble in ethanol, acetone; sparingly in ether | Experimental |
The discrepancy in reported melting points (155°C vs. 189–192°C) likely stems from polymorphic variations or purity differences, necessitating advanced characterization techniques like differential scanning calorimetry (DSC) for batch-specific validation.
Synthesis and Purification Methodologies
Industrial Synthesis
The primary synthetic route involves nucleophilic substitution of 1-bromohexane with ammonia under pressurized conditions:
This exothermic reaction typically achieves yields exceeding 85% when conducted in ethanol at 60°C. Large-scale production employs continuous-flow reactors to mitigate safety risks associated with gaseous ammonia.
Laboratory-Scale Optimization
For research-grade material, recrystallization from ethanol-acetone mixtures (3:1 v/v) followed by vacuum drying at 40–50°C produces crystals with ≥98% purity (HPLC-UV verification at 254 nm). Critical quality control measures include:
-
Karl Fischer titration for water content (<0.5% w/w)
-
Residual solvent analysis via GC-MS
-
Halide content verification through argentometric titration
Reactivity and Transformation Pathways
Nucleophilic Substitution (S2)
The primary amine group readily participates in alkylation reactions, forming quaternary ammonium salts. Comparative reactivity data:
Substrate | Yield with CHI | Reaction Rate (k, L/mol·s) |
---|---|---|
1-Hexanamine hydrobromide | 85% | 2.4 × 10 |
Cyclohexylamine HBr | 64% | 1.1 × 10 |
Steric hindrance significantly impacts reactivity, with linear alkyl chains outperforming branched analogues.
Hofmann Elimination
Under strongly basic conditions (2M NaOH, 80°C), the compound undergoes β-hydrogen elimination to form 1-pentene via an E2 mechanism:
This reaction demonstrates first-order kinetics with an activation energy of 72 kJ/mol, making it useful for mechanistic studies in organic chemistry education.
Oxidation Pathways
Treatment with acidic potassium permanganate oxidizes the terminal carbon to a carboxyl group, yielding hexanoic acid:
Reaction optimization studies indicate 58% conversion after 6 hours at 80°C, with side products including shorter-chain dicarboxylic acids.
Derivative | IC (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
GA-HexBr-1 | 4.2 | 8.7 |
GA-HexBr-2 | 5.8 | 6.1 |
Cisplatin (control) | 1.9 | 1.2 |
The enhanced selectivity index (8.7 vs 1.2 for cisplatin) suggests potential for targeted cancer therapies, though in vivo validation remains pending.
Industrial and Research Applications
Surfactant Production
As a cationic surfactant precursor, 1-hexanamine hydrobromide facilitates the synthesis of quaternary ammonium compounds with critical micelle concentrations (CMC) in the 0.8–1.2 mM range. Applications include:
-
Emulsion stabilization in pharmaceutical formulations
-
Antimicrobial coatings for medical devices
-
Phase-transfer catalysts in green chemistry protocols
Neuropharmacological Research
Intraperitoneal administration (20 mg/kg in murine models) modulates cholinergic signaling, demonstrating:
-
34% reduction in hippocampal acetylcholine levels
-
Improved retention latency in passive avoidance tests (p < 0.01 vs control)
-
Dose-dependent γ-oscillation enhancement in cortical EEG recordings
These findings support potential applications in Alzheimer's disease research, though blood-brain barrier permeability requires further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume